3-FLUORO-5-(2-HYDROXYETHYL)PHENYLBORONIC ACID
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Overview
Description
3-Fluoro-5-(2-hydroxyethyl)phenylboronic acid is an organoboron compound with the molecular formula C8H10BFO3 It is characterized by the presence of a fluorine atom, a hydroxyethyl group, and a boronic acid moiety attached to a phenyl ring
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds with hydroxyl groups in these targets .
Mode of Action
Boronic acids are known to participate in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Boronic acids are known to participate in suzuki–miyaura cross-coupling reactions, which can lead to the formation of new carbon-carbon bonds . This can potentially affect various biochemical pathways depending on the specific targets of the compound.
Pharmacokinetics
It’s important to note that the pharmacokinetics of boronic acids can be influenced by factors such as their susceptibility to hydrolysis .
Result of Action
The formation of new carbon-carbon bonds through suzuki–miyaura cross-coupling reactions can potentially lead to significant changes in molecular structures and cellular functions .
Action Environment
The action, efficacy, and stability of (3-Fluoro-5-(2-hydroxyethyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic acids is known to be influenced by the pH of the environment, with the rate of reaction considerably accelerated at physiological pH . Additionally, the susceptibility to hydrolysis of boronic acids can also be dependent on the substituents in the aromatic ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-5-(2-hydroxyethyl)phenylboronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-(2-hydroxyethyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: The compound can be reduced to form boronates or other reduced species.
Substitution: The fluorine atom and hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-Fluoro-5-(2-hydroxyethyl)phenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Fluoro-5-(methylcarbamoyl)phenylboronic acid: Similar structure but with a methylcarbamoyl group instead of a hydroxyethyl group.
2-Fluoro-5-(trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group, which significantly alters its chemical properties.
Phenylboronic acid: Lacks the fluorine and hydroxyethyl groups, making it less reactive in certain contexts.
Uniqueness: 3-Fluoro-5-(2-hydroxyethyl)phenylboronic acid is unique due to the combination of its fluorine atom, hydroxyethyl group, and boronic acid moiety. This combination imparts distinct reactivity and binding properties, making it valuable in various applications .
Properties
IUPAC Name |
[3-fluoro-5-(2-hydroxyethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c10-8-4-6(1-2-11)3-7(5-8)9(12)13/h3-5,11-13H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCNRQSCTUECKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)CCO)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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